molecular formula C6H13ClN2 B12120219 2-(2-Chloroethyl)piperazine

2-(2-Chloroethyl)piperazine

Cat. No.: B12120219
M. Wt: 148.63 g/mol
InChI Key: HHDTZOBGKFPIJZ-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)piperazine is an organic compound with the molecular formula C6H13ClN2 It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen is replaced by a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloroethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the direct alkylation of piperazine with 2-chloroethyl chloride. This reaction is usually carried out in an organic solvent like dichloromethane, with a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azidoethylpiperazine, thiocyanatoethylpiperazine, and methoxyethylpiperazine.

    Oxidation: Products include N-oxide derivatives.

    Reduction: Products include ethylpiperazine.

Scientific Research Applications

2-(2-Chloroethyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer and antiviral agents.

    Biological Studies: The compound is employed in studies involving the modification of biomolecules and the investigation of biological pathways.

    Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)piperazine depends on its application. In medicinal chemistry, it often acts as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induce cytotoxic effects, which are useful in cancer treatment.

Comparison with Similar Compounds

2-(2-Chloroethyl)piperazine can be compared with other similar compounds such as:

    1,4-Bis(2-chloroethyl)piperazine: This compound has two chloroethyl groups and is used in similar applications but with different reactivity and potency.

    2-(2-Bromoethyl)piperazine: The bromine analog has different reactivity due to the nature of the leaving group.

    2-(2-Hydroxyethyl)piperazine: This compound has a hydroxyl group instead of a chloro group, leading to different chemical properties and applications.

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and industrial processes. Its unique reactivity and ability to undergo various chemical transformations make it a valuable tool in scientific research and industrial production.

Properties

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

2-(2-chloroethyl)piperazine

InChI

InChI=1S/C6H13ClN2/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1-5H2

InChI Key

HHDTZOBGKFPIJZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CCCl

Origin of Product

United States

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